1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Description
The compound "1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-" features a 1,2,4-triazine core substituted at position 3 with a phenyl group and at position 5 with a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-14-9-7-12(8-10-14)11-15-17(22)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPUZFCVQGDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385053 | |
| Record name | 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127525-51-3 | |
| Record name | 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2–10 minutes |
| Yield | 70–86% | 90–96% |
| Solvent | Ethanol, Acetonitrile | DMF, Ethanol |
| Temperature | 80–100°C | 80–150°C |
| Key Reference |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents such as DMF and acetonitrile are preferred for triazine-thione synthesis due to their ability to stabilize ionic intermediates and dissolve thiourea precursors. Ethanol-water mixtures (1:1) are also effective for cyclization steps, facilitating proton transfer during ring closure. For the target compound, a binary solvent system (e.g., DMF-ethanol) may enhance the solubility of the 4-methoxybenzyl substituent while promoting cyclization.
Catalytic Additives
The use of triethylamine or sodium hydroxide as bases accelerates deprotonation during cyclization, while propargyl bromide serves as an efficient alkylating agent for introducing the methoxyphenylmethyl group. Catalytic amounts of potassium iodide (KI) can further improve alkylation efficiency by facilitating nucleophilic substitution reactions.
Temperature and Time
Optimal reaction temperatures range from 80°C (for microwave-assisted methods) to 100°C (conventional reflux). Exceeding 150°C risks decomposition of the thione moiety, as evidenced by charring observed in unprotected triazine derivatives.
Characterization and Analytical Techniques
Successful synthesis of 1,2,4-triazine-6(1H)-thione derivatives requires rigorous characterization via spectroscopic and chromatographic methods:
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IR Spectroscopy : The C═S stretch appears at 1173–1146 cm⁻¹, while N–H vibrations from the thione group occur near 3200–3135 cm⁻¹.
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¹H NMR : Aromatic protons from the phenyl and methoxyphenyl groups resonate at δ 6.57–8.24 ppm, with singlet peaks for methoxy (δ 3.76–3.91 ppm) and methylene (δ 3.76–4.32 ppm) groups.
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¹³C NMR : The thione carbon (C═S) appears at δ 167.0–182.0 ppm, while the triazine ring carbons resonate between δ 125.80–150.56 ppm .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxyphenylmethyl or phenyl groups can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1,2,4-Triazine-6(1H)-thione derivatives have shown promising results as antimicrobial and anticancer agents . Research indicates that these compounds can inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several bacterial strains by disrupting metabolic processes essential for bacterial survival. For instance:
- A study showed that similar triazine derivatives inhibited enzymes crucial for bacterial cell wall synthesis, leading to cell death.
Anticancer Activity
The mechanism of action in anticancer applications involves interference with cellular signaling pathways, potentially inducing apoptosis or inhibiting cell proliferation. Specific case studies have reported:
- Case Study 1 : Triazine derivatives exhibited significant cytotoxicity against breast cancer cells in vitro.
- Case Study 2 : In vivo studies indicated reduced tumor growth in animal models treated with triazine derivatives.
Agricultural Applications
Triazine compounds are widely recognized for their role as herbicides and pesticides . The unique properties of 1,2,4-Triazine-6(1H)-thione make it suitable for agricultural applications:
- Herbicide Development : Research has focused on synthesizing new herbicides based on the triazine structure that can target specific weed species while minimizing environmental impact.
Materials Science Applications
The electronic properties of triazine compounds make them valuable in organic electronics and as building blocks for advanced materials. Potential applications include:
- Organic Photovoltaics : Research is ongoing into using triazine derivatives as components in solar cells due to their favorable electronic properties.
- Conductive Polymers : The incorporation of triazine structures into polymer matrices may enhance conductivity and stability.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticonvulsant Activity
Triazine derivatives with aryl oxadiazole linkages, such as 6-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-1,2,4-triazine-3(2H)-thione (6g), demonstrate potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In contrast, the target compound’s 4-methoxyphenylmethyl group may enhance blood-brain barrier penetration due to its lipophilic nature, though direct anticonvulsant data are unavailable.
Anticancer Potential
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione () incorporates a naphthyl group known for anticancer activity. Its coordination complexes with metals like Cu(II) and Zn(II) exhibit enhanced cytotoxicity, suggesting that the target compound’s 4-methoxyphenylmethyl substituent could similarly modulate metal-binding properties and tumor selectivity. Pyrazolo[4,3-e][1,2,4]triazine derivatives () further validate triazine-based scaffolds as promising anticancer agents, with substituents influencing DNA intercalation and kinase inhibition .
Antimicrobial Activity
5-Amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives () show significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, attributed to electron-withdrawing groups (e.g., -CF₃, -NO₂) enhancing membrane disruption. The target compound’s 4-methoxy group, being electron-donating, may reduce antibacterial potency compared to fluoro/nitro analogs but could improve solubility .
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy) may improve solubility and bioavailability, whereas electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity .
- Toxicity Profile : Aryl oxadiazole-linked triazines (e.g., 6g) demonstrate low toxicity, suggesting that the target compound’s methoxy group may similarly reduce adverse effects .
- Synthetic Flexibility : The triazine-thione core supports diverse functionalization, enabling tailored pharmacological properties .
Biological Activity
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Molecular Structure
The molecular formula for 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is CHNS. The structure features a triazine ring with a thione group at the 6-position, a methoxyphenylmethyl group at the 5-position, and a phenyl group at the 3-position.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.45 |
Antimicrobial Activity
Research indicates that compounds containing triazine rings exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of 1,2,4-triazines can inhibit the growth of various bacterial strains by interfering with their metabolic processes. For instance, a study demonstrated that similar triazine derivatives effectively inhibited bacterial enzymes crucial for cell wall synthesis .
Anticancer Activity
1,2,4-Triazine-6(1H)-thione has shown promising results in anticancer research. In vitro assays have tested its cytotoxicity against several cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
Results indicated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent .
The proposed mechanisms through which 1,2,4-triazine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : The thione group can interact with key enzymes in microbial and cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting cellular signaling networks .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various triazine derivatives against lung adenocarcinoma cell lines. The researchers found that compounds with similar structural motifs to 1,2,4-Triazine-6(1H)-thione exhibited IC values lower than standard chemotherapeutic agents like doxorubicin, indicating superior potency .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of triazine derivatives against gram-positive and gram-negative bacteria. The results showed that certain modifications to the triazine ring enhanced antibacterial activity significantly compared to unmodified compounds .
Synthesis Methods
The synthesis of 1,2,4-Triazine-6(1H)-thione typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
- Refluxing 4-methoxybenzylamine with phenyl isothiocyanate.
- Cyclization with hydrazine hydrate to form the desired triazine-thione compound.
This method can be optimized using continuous flow reactors for enhanced yield and efficiency .
Q & A
What are the recommended synthetic routes for 1,2,4-Triazine-6(1H)-thione derivatives, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides or condensation of aryl oxadiazole precursors with triazine intermediates. For example, aryl oxadiazole-linked triazine derivatives are synthesized by coupling 5-substituted-aryl-1,3,4-oxadiazol-2-amine with 1,2,4-triazine-3(2H)-thione under reflux in ethanol for 6–8 hours . Optimization strategies include:
- Catalyst selection : Using acidic or basic catalysts (e.g., H₂SO₄ or triethylamine) to accelerate cyclization.
- Solvent systems : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation.
- Purity monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.57 in ) to track progress. Post-synthesis, recrystallization in alcohols (e.g., propanol) enhances purity (64–95%) .
How can researchers characterize the purity and structural integrity of 1,2,4-Triazine-6(1H)-thione derivatives post-synthesis?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, OCH₃ at δ 3.8 ppm) .
- IR spectroscopy : Detect functional groups like C=S (1050–1250 cm⁻¹) and NH (3200–3400 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity via retention times (e.g., 1.67 minutes in ) and k’ values (0.72) .
- Melting point analysis : Compare observed ranges (e.g., 152–154°C) with literature values to verify consistency .
What strategies are effective in resolving contradictions between in vitro and in vivo anticonvulsant activity data for 1,2,4-Triazine derivatives?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors or model limitations. Methodological solutions include:
- Phase II screening : Quantify protective indices (e.g., ED₅₀/neurotoxicity ratios) in rodent models (MES, scPTZ) to validate in vitro findings .
- Blood-brain barrier (BBB) penetration studies : Use logP calculations or in situ perfusion models to assess bioavailability .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may explain enhanced in vivo efficacy .
- Locomotor tests : Rotarod or actophotometer assays to rule out neurotoxicity masking therapeutic effects .
How can computational methods like DFT predict the electronic properties of 1,2,4-Triazine-6(1H)-thione derivatives for material science applications?
Advanced Research Question
Density Functional Theory (DFT) models correlate molecular structure with optical/electronic behavior:
- HOMO-LUMO analysis : Predict charge-transfer interactions (e.g., bandgap <3 eV for non-linear optical applications) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for doping or surface modification .
- UV-Vis simulations : Compare theoretical absorption spectra (e.g., λmax ~350 nm) with experimental data to validate accuracy .
- Vibrational frequency calculations : Match IR-active modes (e.g., C=S stretching) to experimental spectra .
What methodological approaches establish structure-activity relationships (SAR) for triazine-thione derivatives targeting GABAergic pathways?
Advanced Research Question
SAR studies require systematic substituent variation and biological testing:
- Substituent libraries : Synthesize analogs with varying aryl (e.g., 4-methoxyphenyl vs. 3-chlorophenyl) and alkyl groups .
- Biochemical assays : Measure GABA levels in brain homogenates (e.g., 30–40% increase with compound 6g in ) .
- Receptor binding studies : Radioligand displacement assays (³H-muscimol for GABAₐ receptors) .
- Molecular docking : Simulate interactions with GABA transaminase or synaptic receptors to prioritize synthetic targets .
How can researchers mitigate hepatotoxicity risks in triazine-thione derivatives during preclinical development?
Advanced Research Question
Early-stage toxicity screening is critical:
- Liver enzyme assays : Monitor ALT/AST levels in serum after acute dosing (e.g., no hepatotoxicity observed for compound 6g at 100 mg/kg) .
- CYP450 inhibition studies : Evaluate metabolic stability using human liver microsomes .
- QSAR models : Predict toxicity via descriptors like topological polar surface area (TPSA) or Ames test simulations .
What are the challenges in synthesizing hybrid triazine-benzofuran derivatives, and how can they be addressed?
Advanced Research Question
Key challenges include poor regioselectivity and low yields:
- Stepwise coupling : Use Suzuki-Miyaura reactions to attach benzofuran moieties to triazine cores .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (20–30% increase) .
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
